molecular formula C13H15N3O5S B4232202 methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate

methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B4232202
M. Wt: 325.34 g/mol
InChI Key: PGHHVIVUWCEJGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate, also known as MFA, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate is not fully understood. However, studies have shown that methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate can inhibit the activity of various enzymes, including proteasome, histone deacetylase, and topoisomerase II. This inhibition can lead to the apoptosis of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has been shown to have various biochemical and physiological effects. Studies have shown that methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate can induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various types of cancer cells. methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has also been shown to have neuroprotective properties and can be used to treat neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate in lab experiments is its low toxicity. methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has been shown to have low toxicity in various cell lines and animal models. However, one of the limitations of using methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate. One direction is to explore the potential of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate in the treatment of neurodegenerative diseases. Another direction is to investigate the potential of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate in combination with other anti-cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate and its potential applications in various fields.
Conclusion:
Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Studies have shown that methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has anti-cancer and anti-inflammatory properties and can be used to treat various diseases. Further studies are needed to fully understand the mechanism of action of methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate and its potential applications in various fields.

Scientific Research Applications

Methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has been extensively studied for its potential applications in the field of cancer research. Studies have shown that methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has anti-cancer properties and can induce apoptosis in cancer cells. methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases.

properties

IUPAC Name

methyl 2-[1-(furan-2-carbonylcarbamothioyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O5S/c1-20-10(17)7-8-11(18)14-4-5-16(8)13(22)15-12(19)9-3-2-6-21-9/h2-3,6,8H,4-5,7H2,1H3,(H,14,18)(H,15,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHHVIVUWCEJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate
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methyl {1-[(2-furoylamino)carbonothioyl]-3-oxo-2-piperazinyl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.